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molecular formula C15H13N3O2 B8458580 6-(4-Methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897360-67-7

6-(4-Methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No. B8458580
M. Wt: 267.28 g/mol
InChI Key: IPBMNJUXHCLIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232278B2

Procedure details

To a suspension of 6-(3-methyl-4-methoxyphenyl)-pyrido[3,2-d]pyrimidin-4(3H)one (1.41 mmole) in toluene (80 ml) was added phosphorus oxychloride (4.23 mmole) and 2,6-lutidine (4.23 mmole). The reaction mixture was refluxed for 16 hours until a black solution was obtained. After evaporation to dryness, the residue was redissolved in ethyl acetate and extracted with a saturated sodium bicarbonate solution. The combined organic layers were evaporated in vacuo. The residue was purified by silica gel column chromatography (the mobile phase being a ethylacetate/hexane mixture in a ratio gradually ranging from 2:8 to 3:7), resulting in the pure title compound (300 mg, yield 74%) which was characterized by its mass spectrum as follows: MS (m/z): 287 ([M+H]+, 100).
Quantity
1.41 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.23 mmol
Type
reactant
Reaction Step Two
Quantity
4.23 mmol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13]3[N:14]=[CH:15][NH:16][C:17](=O)[C:18]=3[N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].P(Cl)(Cl)([Cl:23])=O.N1C(C)=CC=CC=1C>C1(C)C=CC=CC=1>[Cl:23][C:17]1[C:18]2[N:19]=[C:10]([C:4]3[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([CH3:1])[CH:3]=3)[CH:11]=[CH:12][C:13]=2[N:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
1.41 mmol
Type
reactant
Smiles
CC=1C=C(C=CC1OC)C=1C=CC=2N=CNC(C2N1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.23 mmol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.23 mmol
Type
reactant
Smiles
N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 hours until a black solution
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (the mobile phase

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)C2=CC(=C(C=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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